molecular formula C27H35FN4OS B2360798 N-[[4-cyclohexyl-5-[(3-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide CAS No. 477304-20-4

N-[[4-cyclohexyl-5-[(3-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide

Cat. No. B2360798
CAS RN: 477304-20-4
M. Wt: 482.66
InChI Key: BLFBTEXVVBWFQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[[4-cyclohexyl-5-[(3-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide is a useful research compound. Its molecular formula is C27H35FN4OS and its molecular weight is 482.66. The purity is usually 95%.
BenchChem offers high-quality N-[[4-cyclohexyl-5-[(3-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[[4-cyclohexyl-5-[(3-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization of New Polyamides

One significant application is in the synthesis and characterization of new polyamides incorporating adamantane-type structures. These polyamides are synthesized through direct polycondensation and exhibit moderate to high inherent viscosities. Their solubility in both polar and less polar solvents, coupled with high glass transition temperatures and thermal stability, makes them valuable in materials science for creating high-performance polymers with potential applications in aerospace, automotive, and electronics industries (Liaw et al., 1999).

Antiviral Activities

Adamantane derivatives have also shown promising antiviral activities. For instance, compounds carrying an adamantyl moiety have been evaluated for their inhibitory effects against influenza viruses, displaying potential as influenza virus fusion inhibitors. This highlights the therapeutic potential of adamantane derivatives in developing new antiviral drugs, particularly against strains resistant to conventional treatments (Göktaş et al., 2012).

Catalyst and Solvent-Free Syntheses

The chemical versatility of adamantane-related compounds extends to their use in facilitating catalyst and solvent-free syntheses. Such methodologies are crucial for green chemistry, aiming to reduce the environmental impact of chemical syntheses. For example, the regioselective synthesis of certain heterocyclic amides from adamantane derivatives demonstrates an efficient approach to synthesizing complex molecules without the need for hazardous catalysts or solvents, which is beneficial for pharmaceutical and material sciences (Moreno-Fuquen et al., 2019).

Development of Fluorine-18 Labeled Compounds

In the realm of medical imaging, adamantane derivatives have been explored for developing fluorine-18 labeled compounds. These compounds are utilized in positron emission tomography (PET) imaging to study various biological processes and diseases, including neurological disorders and cancers. The development of such radioligands is critical for advancing diagnostic imaging and understanding disease mechanisms at the molecular level (Lang et al., 1999).

properties

IUPAC Name

N-[[4-cyclohexyl-5-[(3-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H35FN4OS/c28-22-6-4-5-18(12-22)17-34-26-31-30-24(32(26)23-7-2-1-3-8-23)16-29-25(33)27-13-19-9-20(14-27)11-21(10-19)15-27/h4-6,12,19-21,23H,1-3,7-11,13-17H2,(H,29,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLFBTEXVVBWFQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=NN=C2SCC3=CC(=CC=C3)F)CNC(=O)C45CC6CC(C4)CC(C6)C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H35FN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.